![molecular formula C10H13N7O2S2 B2907287 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 508186-71-8](/img/structure/B2907287.png)
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
The compound “2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule that contains several heterocyclic moieties, including a 1,2,4-triazine ring and a 1,3,4-thiadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazines are generally synthesized from cyanuric chloride via sequential nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazine and 1,3,4-thiadiazole rings, along with various functional groups such as the amino, sulfanyl, and acetamide groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the amino group could exhibit significant basicity, and the carbonyl group in the acetamide moiety could undergo nucleophilic substitution reactions under basic conditions .Scientific Research Applications
Medicinal Chemistry Applications A study by Shukla et al. (2012) delves into the design, synthesis, and pharmacological evaluation of BPTES analogs, including compounds similar to the one , as glutaminase inhibitors. These compounds demonstrated potential in inhibiting the growth of lymphoma B cells both in vitro and in a mouse xenograft model, suggesting their utility in cancer therapy Shukla et al., 2012.
Antimicrobial and Insecticidal Research Fadda et al. (2017) utilized a related precursor for synthesizing various heterocycles, demonstrating insecticidal activities against the cotton leafworm, Spodoptera littoralis. This indicates the potential for agricultural applications in pest control Fadda et al., 2017.
Antifungal and Antibacterial Activities Baviskar et al. (2013) synthesized a series of derivatives to investigate their antimicrobial activity. These compounds exhibited significant inhibition against various bacterial and fungal strains, showcasing their potential as antimicrobial agents Baviskar et al., 2013.
Fungicidal Activity El-Telbani et al. (2007) explored the synthesis of heteroaryl derivatives, including compounds structurally related to the one , revealing their fungicidal activity. This suggests their potential use in combating fungal infections or in agricultural fungicides El-Telbani et al., 2007.
Anticancer Research Kovalenko et al. (2012) focused on synthesizing derivatives with thiazole and thiadiazole fragments, evaluating their cytotoxicity and anticancer activity. Some of these compounds showed considerable cytotoxicity and significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, highlighting their therapeutic potential Kovalenko et al., 2012.
Future Directions
Mechanism of Action
Mode of Action
Based on its structural features, it can be hypothesized that the compound may interact with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . Therefore, it’s possible that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
Based on its chemical properties, it can be inferred that the compound may have good solubility in organic solvents This could potentially enhance its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the potential biological activities suggested by its structure, it may induce a variety of cellular responses depending on the specific targets it interacts with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, temperature could influence the compound’s rate of reaction with its targets.
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O2S2/c1-3-7-14-15-9(21-7)12-6(18)4-20-10-16-13-5(2)8(19)17(10)11/h3-4,11H2,1-2H3,(H,12,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBVWEQYPHHCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C(=O)N2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330453 | |
| Record name | 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
508186-71-8 | |
| Record name | 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


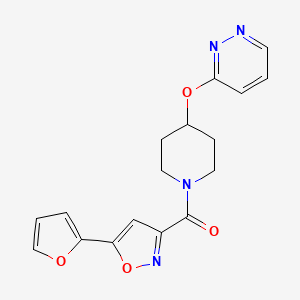
![1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2907206.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2907207.png)
![2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride](/img/structure/B2907208.png)
![tert-Butyl 6-fluoro-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate](/img/structure/B2907209.png)
![[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol](/img/structure/B2907210.png)
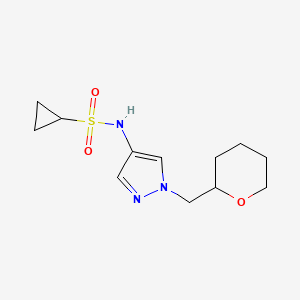
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2907219.png)
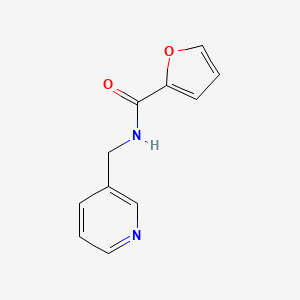
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-3-quinolinecarbaldehyde](/img/structure/B2907221.png)
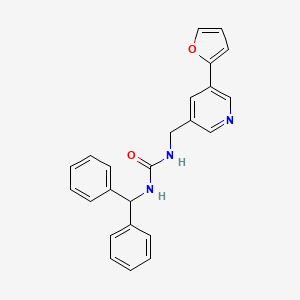
![9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
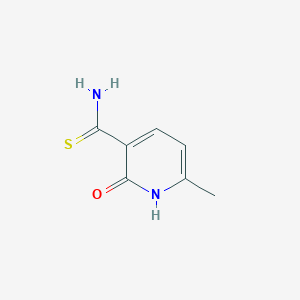
![2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid](/img/structure/B2907227.png)
